

Application Notes and Protocols for SR-1903 in High-Throughput Screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-1903

Cat. No.: B610971

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Introduction

SR-1903 is a dual-activity small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (ROR γ) and an agonist of the Liver X Receptor (LXR).[1] This unique pharmacological profile makes **SR-1903** a valuable tool for investigating the interplay between these two critical nuclear receptors and a promising candidate for therapeutic development in areas such as autoimmune diseases, metabolic disorders, and inflammation. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of modulators of nuclear receptor activity. These application notes provide detailed protocols for utilizing **SR-1903** in HTS campaigns to identify and characterize novel ROR γ inverse agonists and LXR agonists.

Mechanism of Action of SR-1903

SR-1903 exerts its biological effects by modulating the transcriptional activity of two key nuclear receptors:

- ROR γ Inverse Agonism:** ROR γ is a master regulator of T helper 17 (Th17) cell differentiation, which plays a crucial role in the pathogenesis of autoimmune diseases through the production of pro-inflammatory cytokines like IL-17.[2] As an inverse agonist, **SR-1903** binds to ROR γ and reduces its basal transcriptional activity, thereby suppressing the expression of ROR γ target genes and inhibiting Th17 cell differentiation and function.

- **LXR Agonism:** LXRs (LXR α and LXR β) are critical regulators of cholesterol, fatty acid, and glucose metabolism.^{[3][4]} LXR activation promotes reverse cholesterol transport and has anti-inflammatory effects. As an LXR agonist, **SR-1903** activates LXR-dependent gene transcription, leading to beneficial effects on lipid metabolism and inflammation.

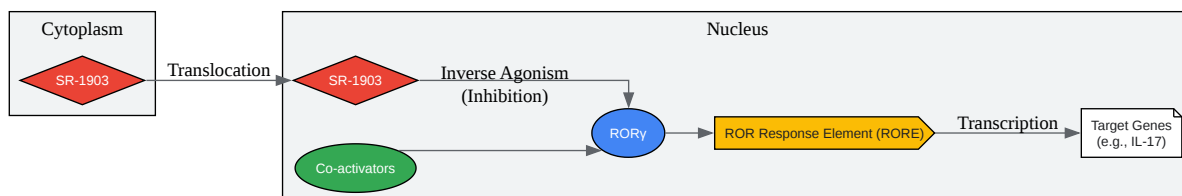
Quantitative Data for SR-1903

The following table summarizes the key quantitative data reported for **SR-1903**.

Parameter	Target	Value	Assay Type	Reference
IC50	ROR γ	~100 nM	Cell-based reporter assay	[1]
IC50	PPAR γ	209 nM	Not specified	[1]
Activity	LXR	Agonist	Not specified	[1]
Inhibition	LPS-induced TREM-1 expression	10 μ M	RAW 264.7 cells	[1]
Inhibition	LPS-induced IL-6 expression	10 μ M	RAW 264.7 cells	[1]
Inhibition	LPS-induced IL-33 expression	10 μ M	RAW 264.7 cells	[1]

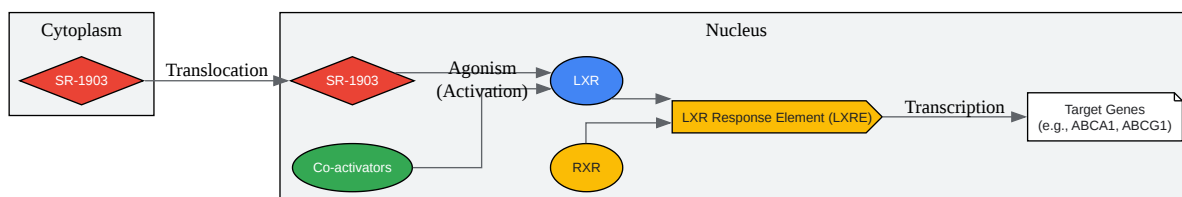
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by **SR-1903**.



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RORγ Signaling Pathway and Inhibition by **SR-1903**

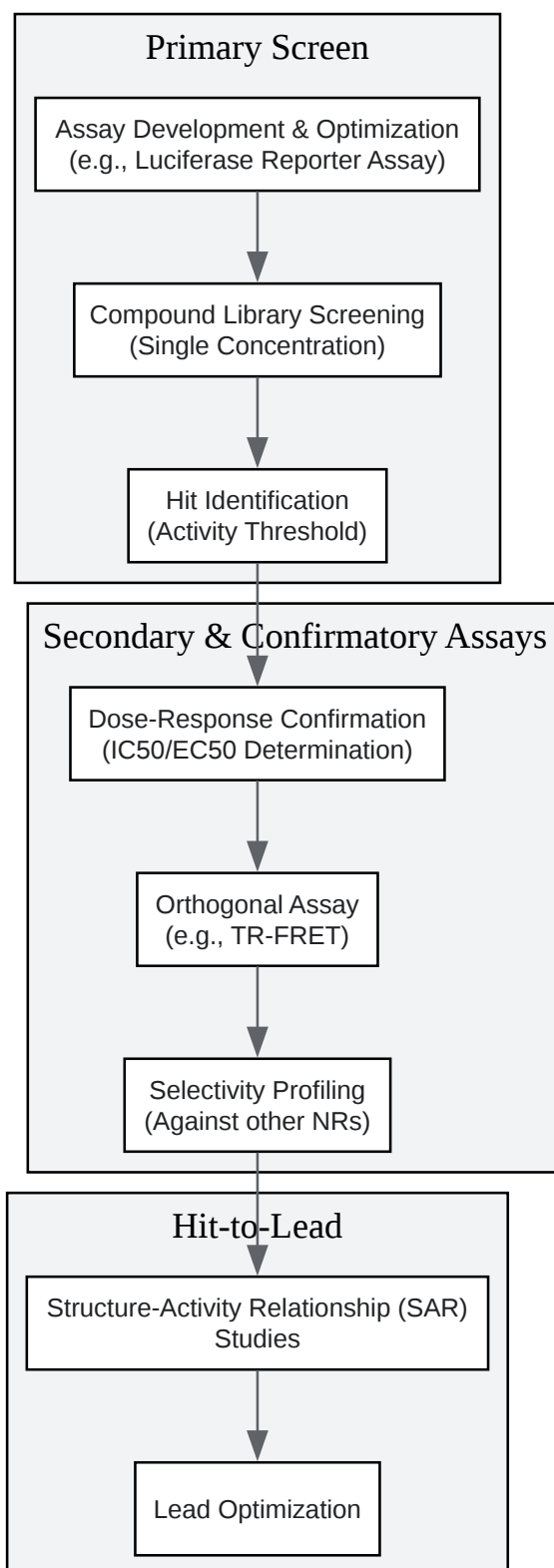


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LXR Signaling Pathway and Activation by **SR-1903**

High-Throughput Screening (HTS) Experimental Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify modulators of nuclear receptors like RORγ and LXR.



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General HTS Workflow for Nuclear Receptor Modulators

Experimental Protocols

Protocol 1: RORy Inverse Agonist HTS using a Luciferase Reporter Assay

This protocol describes a cell-based luciferase reporter gene assay to screen for and characterize RORy inverse agonists.

1. Materials:

- HEK293T cells
- RORy expression plasmid (e.g., containing the ligand-binding domain fused to a GAL4 DNA-binding domain)
- Luciferase reporter plasmid with ROR response elements (RORes)
- Transfection reagent (e.g., Lipofectamine)
- DMEM with 10% FBS and antibiotics
- Opti-MEM I Reduced Serum Medium
- **SR-1903** (as a positive control)
- Compound library
- 384-well white, clear-bottom microplates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer

2. Methods:

- Cell Seeding:
 - Culture HEK293T cells to ~80% confluency.

- Co-transfect the cells with the RORy expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours, harvest the cells and resuspend them in fresh growth medium.
- Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40 µL of medium.
- Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.
- Compound Addition:
 - Prepare a stock solution of **SR-1903** and the compound library in DMSO.
 - Perform serial dilutions of the compounds.
 - Add 100 nL of the diluted compounds to the respective wells using an acoustic liquid handler or a pin tool. The final DMSO concentration should not exceed 0.5%.
 - For control wells, add DMSO only (negative control) or **SR-1903** (positive control for inverse agonism).
- Incubation:
 - Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
- Luminescence Detection:
 - Equilibrate the plates and the luciferase assay reagent to room temperature.
 - Add 20 µL of the luciferase reagent to each well.
 - Incubate the plates at room temperature for 5-10 minutes to ensure cell lysis and signal stabilization.
 - Measure the luminescence using a luminometer.

3. Data Analysis:

- Normalize the data to the DMSO control wells.
- Calculate the percent inhibition for each compound.
- For dose-response curves, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LXR Agonist HTS using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a biochemical TR-FRET assay to identify and characterize LXR agonists.

1. Materials:

- Purified, tagged (e.g., GST-tagged) LXR ligand-binding domain (LBD)
- Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)
- Fluorescently labeled co-activator peptide (e.g., from SRC/p160 family)
- **SR-1903** (as a positive control)
- Compound library
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.01% BSA, 1 mM DTT)
- 384-well low-volume black microplates
- TR-FRET-compatible plate reader

2. Methods:

- Reagent Preparation:
 - Prepare a stock solution of **SR-1903** and the compound library in DMSO.

- Prepare the LXR-LBD, Tb-anti-tag antibody, and fluorescently labeled co-activator peptide in assay buffer at 2X the final desired concentration.
- Assay Procedure:
 - Add 5 μ L of the 2X compound solution (or DMSO/**SR-1903** for controls) to the wells of the 384-well plate.
 - Add 5 μ L of the 2X LXR-LBD/Tb-anti-tag antibody mixture to each well.
 - Add 5 μ L of the 2X fluorescently labeled co-activator peptide to each well.
 - The final reaction volume will be 15 μ L.
- Incubation:
 - Incubate the plate at room temperature for 1-2 hours, protected from light.
- TR-FRET Measurement:
 - Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the Terbium donor and the fluorescent acceptor. Typically, a time delay is used to reduce background fluorescence.

3. Data Analysis:

- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data to the DMSO control wells.
- Calculate the percent activation for each compound.
- For dose-response curves, plot the percent activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 3: Secondary Assay - Inhibition of LPS-Induced TREM-1, IL-6, and IL-33 Expression in RAW 264.7 Cells

This protocol describes a cell-based assay to confirm the downstream effects of **SR-1903** or newly identified hits on inflammatory signaling.

1. Materials:

- RAW 264.7 macrophage-like cells
- DMEM with 10% FBS and antibiotics
- Lipopolysaccharide (LPS)
- **SR-1903**
- Test compounds
- 96-well cell culture plates
- RNA extraction kit
- qRT-PCR reagents and instrument
- ELISA kits for mouse IL-6 and IL-33

2. Methods:

- Cell Seeding and Treatment:
 - Seed RAW 264.7 cells into 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **SR-1903** or test compounds for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours (for gene expression) or 18-24 hours (for cytokine secretion). Include an unstimulated control.
- Gene Expression Analysis (qRT-PCR):
 - After the 4-6 hour incubation, lyse the cells and extract total RNA using a suitable kit.

- Synthesize cDNA from the RNA.
- Perform qRT-PCR using specific primers for Trem1, Il6, Il33, and a housekeeping gene (e.g., Gapdh or Actb).
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.
- Cytokine Secretion Analysis (ELISA):
 - After the 18-24 hour incubation, collect the cell culture supernatants.
 - Measure the concentration of IL-6 and IL-33 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

3. Data Analysis:

- For qRT-PCR, calculate the fold change in gene expression relative to the LPS-stimulated, vehicle-treated control.
- For ELISA, calculate the concentration of secreted cytokines.
- Plot the inhibition of gene expression or cytokine secretion against the compound concentration to determine IC₅₀ values.

Conclusion

SR-1903 is a powerful chemical probe for studying the integrated roles of ROR γ and LXR in health and disease. The detailed protocols provided in these application notes offer robust and reliable methods for high-throughput screening of compound libraries to identify novel modulators of these important nuclear receptors. The primary HTS assays, coupled with the secondary cell-based functional assays, provide a comprehensive framework for hit identification, validation, and lead optimization in drug discovery programs targeting ROR γ and LXR.

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- To cite this document: BenchChem. [Application Notes and Protocols for SR-1903 in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610971#sr-1903-for-high-throughput-screening]

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